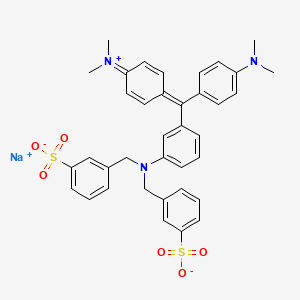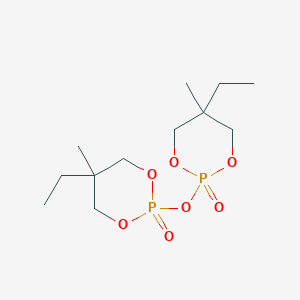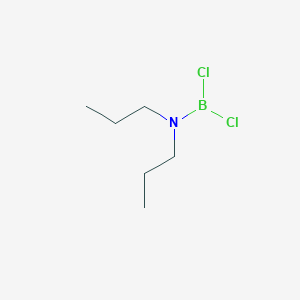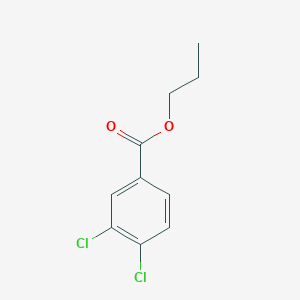![molecular formula C28H53NO5 B14741806 2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate CAS No. 5422-43-5](/img/structure/B14741806.png)
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate is a chemical compound known for its unique structure and properties It is an ester derivative, which means it is formed from the reaction between an acid and an alcohol
Méthodes De Préparation
The synthesis of 2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate typically involves esterification reactions. One common method is the reaction between dodecanoic acid and an appropriate alcohol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: It is used in studies of lipid metabolism and as a substrate for enzyme assays.
Industry: It is used in the production of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes involved in lipid metabolism, leading to changes in the levels of various lipids. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate can be compared with other similar compounds, such as:
2-[(2-Dodecanoyloxyacetyl)amino]ethyl hexanoate: This compound has a shorter carbon chain, which may affect its solubility and reactivity.
2-[(2-Dodecanoyloxyacetyl)amino]ethyl octanoate: This compound has a medium-length carbon chain, which may provide a balance between solubility and reactivity.
The uniqueness of this compound lies in its specific structure, which provides a unique combination of properties that make it suitable for a wide range of applications.
Propriétés
Numéro CAS |
5422-43-5 |
|---|---|
Formule moléculaire |
C28H53NO5 |
Poids moléculaire |
483.7 g/mol |
Nom IUPAC |
2-[(2-dodecanoyloxyacetyl)amino]ethyl dodecanoate |
InChI |
InChI=1S/C28H53NO5/c1-3-5-7-9-11-13-15-17-19-21-27(31)33-24-23-29-26(30)25-34-28(32)22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3,(H,29,30) |
Clé InChI |
HIIDBCWISJPGSI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)OCCNC(=O)COC(=O)CCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



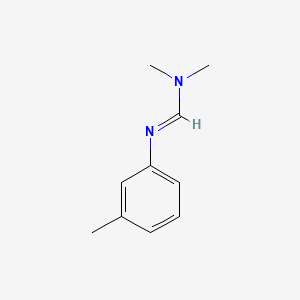
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![4-[Ethyl(methyl)sulfamoyl]benzoic acid](/img/structure/B14741741.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)


![2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14741767.png)


